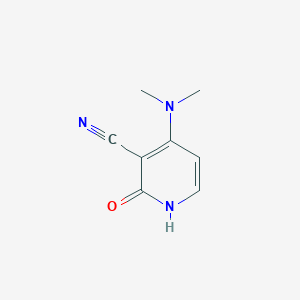

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCZCBPPRBHVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363393 | |

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62321-91-9 | |

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the dihydropyridine structure. Research indicates that derivatives of 4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2.18 to 3.08 μM for the most active compounds .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores. Its derivatives have shown promise in treating infections and other diseases.

Case Study: Drug Development

A review on nitrogen-containing heterocycles discussed the role of similar compounds in developing novel antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used in the preparation of various complex molecules through reactions such as condensation and cyclization.

Synthesis Example

The synthesis of substituted pyridines via microwave-assisted methods has been reported, showcasing efficient reaction conditions that yield high purity products .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings.

Case Study: Polymer Development

Research has demonstrated that incorporating dihydropyridine derivatives into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 2-oxo-1,2-dihydropyridine-3-carbonitrile family, which is extensively studied for its pharmacological and optoelectronic properties. Below is a detailed comparison with structurally analogous derivatives:

Key Findings:

Bulkier Groups: Derivatives with naphthyl or quinoline substituents exhibit higher melting points (>300°C) due to increased molecular rigidity and π-stacking. Halogenated Derivatives: Fluorine and chlorine atoms improve stability and optoelectronic properties .

Synthetic Routes: Most analogs are synthesized via one-pot multicomponent reactions using ethyl cyanoacetate, aldehydes, and ammonium acetate in ethanol . Yields range from 40% to 88% .

Biological Activity: Anticancer activity is prominent in fluorophenyl- and methoxyphenyl-substituted derivatives .

Optoelectronic Applications :

- Compounds with naphthyl or fluorophenyl groups are used in latent fingerprint visualization and DFT studies due to strong fluorescence and charge-transfer properties.

Biological Activity

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 62321-91-9, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure : The compound features a dimethylamino group, a carbonitrile group, and a keto group on the pyridine ring, which contribute to its biological reactivity.

Synthesis Methods : The synthesis typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of bases like sodium ethoxide or potassium carbonate. Industrially, continuous flow processes are employed to enhance yield and purity through optimized conditions and catalytic methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, one analog was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that several synthesized analogs exhibited cytotoxic effects against human tumor cell lines. One particular analog was noted to be 2.5 times more effective than doxorubicin against the colon HT29 carcinoma cell line. This suggests that derivatives of this compound could serve as promising candidates in cancer therapy .

The mechanism of action involves interactions with various molecular targets within biological systems. The dimethylamino group acts as a nucleophile, enabling reactions with electrophilic centers in biomolecules. This reactivity is crucial for the compound's ability to form hydrogen bonds and interact with enzymes and receptors, thereby influencing biological pathways.

Table of Biological Activities

Case Studies

- Cytotoxic Evaluation : In a study involving a series of 1,4,6-trisubstituted derivatives, it was found that compounds with specific substitutions exhibited enhanced cytotoxicity against tumor cell lines, suggesting structure-activity relationships that could guide future drug design .

- Antimicrobial Profile : A comprehensive evaluation of various analogs revealed a spectrum of antimicrobial activities, with some compounds showing significant efficacy comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, and what reaction conditions are critical for optimal yields?

- Methodological Answer: A one-pot, four-component condensation is widely used, involving acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate/malononitrile. Refluxing in ethanol (10–20 hours) under acidic conditions (ammonium acetate as a catalyst and proton source) is critical for cyclization. Post-reaction purification via crystallization from DMF/ethanol (1:2) yields pure products .

Q. Which spectroscopic and analytical techniques are routinely employed to confirm the structure of synthesized analogs?

- Methodological Answer:

- IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR confirms substitution patterns (e.g., singlet for NH at δ 10.22 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass spectrometry validates molecular ion peaks and fragmentation patterns .

- Elemental analysis ensures purity (C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro biological screening approaches are recommended for initial evaluation of anticancer potential in this compound class?

- Methodological Answer: Use standardized cytotoxicity assays (e.g., MTT or SRB) against human cancer cell lines like HT-29 (colon) and MDA-MB-231 (breast). Calculate IC₅₀ values to rank potency. For example, derivatives with 4-(2-ethoxyphenyl) substituents showed IC₅₀ = 0.70 μM in HT-29, while 4-(2-hydroxyphenyl) analogs exhibited IC₅₀ = 4.6 μM in MDA-MB-231 .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between different cancer cell lines for structurally similar derivatives?

- Methodological Answer: Conduct orthogonal assays (e.g., clonogenic survival, apoptosis via Annexin V/PI staining) to confirm activity. Combine with molecular docking to identify differential target engagement. For instance, docking studies revealed that compound 10 interacts with survivin (anti-apoptotic protein) and PIM1 kinase (oncogenic kinase), explaining cell-line-specific efficacy .

Q. What computational strategies are validated for target identification of active derivatives, and what docking parameters yield reliable results?

- Methodological Answer: Use AutoDock Vina or Schrödinger Suite with the following parameters:

- Grid box size: 20 Å × 20 Å × 20 Å centered on the binding pocket.

- Scoring function: AMBER force field for energy minimization.

- Validation: Compare docking poses with co-crystallized ligands (e.g., survivin inhibitors YM155 or PIM1 kinase inhibitors). Prioritize compounds with ΔG ≤ −8 kcal/mol .

Q. How can structure-activity relationship (SAR) studies be systematically designed for optimizing anticancer activity?

- Methodological Answer:

- Position 4: Introduce electron-donating groups (e.g., -OCH₃, -NH₂) to enhance H-bonding with targets.

- Position 6: Aryl substituents (e.g., 4-fluorophenyl) improve lipophilicity and membrane penetration.

- Core modifications: Replace 2-oxo with 2-imino to modulate tautomerism and binding kinetics .

Q. What advanced purification and characterization methods address challenges in isolating regioisomeric byproducts during synthesis?

- Methodological Answer:

- HPLC (C18 column) with gradient elution (MeCN/H₂O) separates regioisomers.

- ¹H-¹H COSY NMR assigns coupling between adjacent protons to confirm regiochemistry.

- X-ray crystallography (e.g., using synchrotron radiation) resolves ambiguous structures .

Q. What mechanistic studies are required to confirm apoptosis-inducing effects observed in preliminary cytotoxicity assays?

- Methodological Answer: Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.